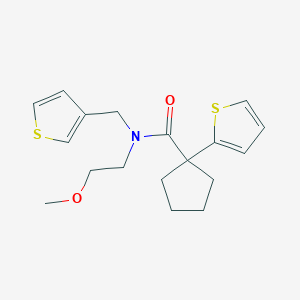
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including pyrazole, thiazole, and thiophene . Each of these moieties has unique chemical and biological properties. For instance, pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms . Thiazole, on the other hand, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of pyrazole, thiazole, and thiophene moieties. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen atoms . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The aromaticity of these rings is characterized by the delocalization of π-electrons .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
Research in heterocyclic chemistry has led to the development of various derivatives involving thiophene, pyrazole, and thiazole moieties. For example, studies have detailed the synthesis of thiophenylhydrazonoacetates for generating heterocyclic compounds, exploring their reactivity towards different nucleophiles to yield a range of derivatives including pyrazole, isoxazole, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the unexpected reaction of certain carboxylates with thiourea and its mechanism have been investigated, offering insights into synthetic pathways and the formation of complex structures (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Antitumor Activity and Therapeutic Potential
A notable area of application for compounds with the thiophene, pyrazole, and thiazole scaffolds is in the development of anti-tumor agents. Research has synthesized new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant antitumor activities against specific cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Nematocidal Activities
The exploration of thiophene-based pyrazole amides has also extended into the antimicrobial and nematocidal fields. Various catalytic approaches have been employed to synthesize pyrazole-thiophene-based amide derivatives, with studies indicating that certain compounds exhibit significant antimicrobial and nematocidal activities, suggesting their utility in addressing challenges in agricultural and pharmaceutical contexts (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Future Directions
The future research directions for “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” could include further studies on its synthesis, characterization, and biological activity. For instance, it would be interesting to explore its potential applications in medicinal chemistry, given the known biological activities of compounds containing pyrazole, thiazole, and thiophene moieties . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12(10-3-7-19-8-10)14-5-2-11-9-20-13(16-11)17-6-1-4-15-17/h1,3-4,6-9H,2,5H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPQZQHCJYJBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)
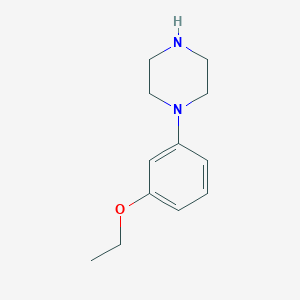
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2679077.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)
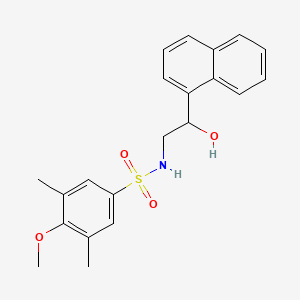
![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)
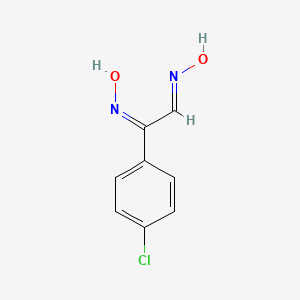
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2679085.png)
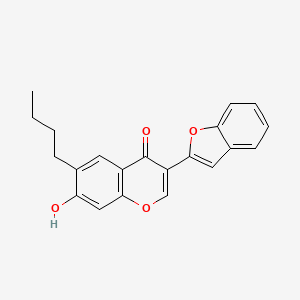
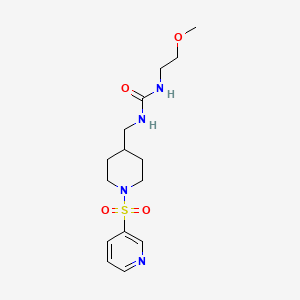
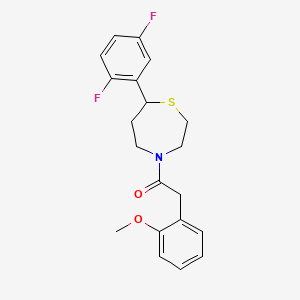
![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)
